molecular formula C19H19ClFN3S2 B4780696 2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4780696
M. Wt: 408.0 g/mol
InChI Key: DICVIOXMYHPRCK-UHFFFAOYSA-N
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Description

2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine, a triazole ring, and a benzothiophene moiety

Preparation Methods

The synthesis of 2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multiple steps, starting with the preparation of the individual components. The benzyl chloride derivative can be synthesized through the chlorination of 2-chloro-6-fluorotoluene . The triazole ring is often formed via a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves the coupling of these components under specific conditions to form the desired compound .

Scientific Research Applications

2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The benzothiophene moiety can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE stands out due to its unique combination of functional groups. Similar compounds include:

    2-Chloro-6-fluorobenzyl chloride: Used as an intermediate in organic synthesis.

    Benzothiophene derivatives: Known for their biological activity and use in drug development.

    Triazole compounds: Widely used in medicinal chemistry for their ability to interact with biological targets.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3S2/c1-2-24-18(13-10-25-17-9-4-3-6-12(13)17)22-23-19(24)26-11-14-15(20)7-5-8-16(14)21/h5,7-8,10H,2-4,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICVIOXMYHPRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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